molecular formula C21H18ClN5O2S B2861457 N1-(4-chlorophenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 894030-42-3

N1-(4-chlorophenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

Cat. No.: B2861457
CAS No.: 894030-42-3
M. Wt: 439.92
InChI Key: WRWVWFWUIHECKR-UHFFFAOYSA-N
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Description

N1-(4-chlorophenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide (CAS 894030-42-3) is a synthetic organic compound with a molecular formula of C21H18ClN5O2S and a molecular weight of 439.9 . This chemical belongs to a class of thiazolo[3,2-b][1,2,4]triazole derivatives, which are of significant interest in medicinal chemistry due to their diverse potential biological activities . The structure features a thiazolo[3,2-b][1,2,4]triazole core, a bicyclic heterocyclic system known to interact with various enzymes and receptors. The nitrogen atoms in the 1,2,4-triazole ring are particularly capable of binding to biological targets, suggesting a potential mechanism of action centered on enzyme inhibition . Structural analogs of this compound have been investigated for a range of pharmacological effects, including anticancer properties, with some demonstrating cytotoxic activity against cancer cell lines such as colon carcinoma (HCT-116) and breast cancer (T47D) . Furthermore, similar compounds have shown potential to inhibit enzymes like acetylcholinesterase (AChE), indicating possible applications in neurological research . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals. Researchers can utilize this compound as a key intermediate or as a reference standard in the development of novel bioactive molecules, particularly in oncology and neuroscience.

Properties

IUPAC Name

N'-(4-chlorophenyl)-N-[2-[2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O2S/c1-13-2-4-14(5-3-13)18-25-21-27(26-18)17(12-30-21)10-11-23-19(28)20(29)24-16-8-6-15(22)7-9-16/h2-9,12H,10-11H2,1H3,(H,23,28)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRWVWFWUIHECKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-chlorophenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide typically involves multiple steps:

    Formation of Thiazolo[3,2-b][1,2,4]triazole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thiazolo[3,2-b][1,2,4]triazole ring.

    Attachment of p-Tolyl Group: The p-tolyl group is introduced through a substitution reaction, often using a halogenated precursor and a suitable base.

    Formation of Oxalamide Linkage:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(4-chlorophenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N1-(4-chlorophenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(4-chlorophenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs in Antiviral Research

Compounds with oxalamide scaffolds and thiazole/triazole motifs have been explored as HIV entry inhibitors (). Key comparisons include:

Compound Name / ID Structural Features Bioactivity Data Key Spectral Data (LC-MS/NMR) Reference
Target Compound N1-(4-ClPh), N2-(ethyl-thiazolo[3,2-b][1,2,4]triazole-p-tolyl) Not explicitly stated (likely antiviral) Not provided -
Compound 13 () N1-(4-ClPh), N2-(thiazol-2-yl-acetylpiperidin) Anti-HIV activity LC-MS: m/z 479.12 (M+H+); NMR: δ 7.41–10.75 (aromatic, NH)
Compound 14 () N1-(4-ClPh), N2-(thiazol-2-yl-pyrrolidinyl-hydroxymethyl) Anti-HIV activity LC-MS: m/z 409.28 (M+H+); HPLC purity: 93.2%

Key Observations :

  • The 4-chlorophenyl group is conserved across antiviral oxalamides, suggesting its role as a pharmacophore for target engagement .
  • Substitution at N2 (e.g., thiazole-pyrrolidine in Compound 14 vs. thiazolo-triazole-p-tolyl in the target) influences solubility and potency. Hydrophilic groups (e.g., -OH in Compound 14) may enhance bioavailability .

Thiazolo[3,2-b][1,2,4]triazole Derivatives

synthesizes thiazolo-triazoles with varying aryl substituents, highlighting substituent effects on physical and spectral properties:

Compound () Substituents on Thiazolo-Triazole Melting Point (°C) Yield (%) Key Spectral Data
5b 4-Chlorophenyl, phenyl 143–145 76 13C NMR: Matches literature
7b 4-Chlorophenyl, 4-CF3-phenyl 160–162 21 1H NMR: δ 7.50–8.20 (aromatic)
8b 4-Chlorophenyl, 4-methoxyphenyl 130–132 85 13C NMR: Matches literature
Target Compound p-Tolyl, 4-chlorophenyl Not provided - -

Key Observations :

  • Electron-withdrawing groups (e.g., -CF3 in 7b) increase melting points, likely due to enhanced intermolecular interactions .

Oxalamide-Based Umami Agonists

describes N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) , an umami flavor enhancer. Comparison with the target compound:

Feature S336 (Umami Agonist) Target Compound (Antiviral)
N1 Substituent 2,4-Dimethoxybenzyl 4-Chlorophenyl
N2 Substituent Pyridin-2-yl-ethyl Thiazolo-triazole-p-tolyl-ethyl
Biological Role Binds hTAS1R1/hTAS1R3 receptors Likely targets HIV gp120-CD4 interaction
Structural Flexibility Flexible pyridyl-ethyl chain Rigid thiazolo-triazole core

Key Observations :

  • The oxalamide backbone is versatile, enabling diverse applications (flavor vs. antiviral) based on substituent design .
  • Aromatic substituents (e.g., chlorophenyl vs. dimethoxybenzyl) dictate target specificity .

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